4,7,7-Trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide acts as a selective antagonist for the CB2 receptor [, , ]. This implies that it binds to the CB2 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By blocking the activation of CB2 receptors, this compound inhibits the downstream signaling pathways associated with these receptors, ultimately influencing physiological processes like inflammation and pain perception.
Researchers have utilized 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide, often referred to as SR144528, to explore the role of CB2 receptors in various pain models [, , , , ]. For example, in a study examining the effects of cannabinoid CB2 receptor activation on capsaicin-induced hyperalgesia, SR144528 effectively blocked the antinociceptive effects of a CB2 agonist, suggesting that CB2 receptors play a crucial role in mediating these effects [].
4,7,7-Trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been used to study the involvement of CB2 receptors in inflammation. Research suggests that inhibiting CB2 receptors using this compound can influence the production of pro-inflammatory cytokines, highlighting the potential role of CB2 receptors as targets for anti-inflammatory therapies [].
This compound has also been employed to investigate the interplay between the cannabinoid system and other physiological systems, such as the sympathetic nervous system []. By blocking CB2 receptors, researchers can gain insights into the complex interactions between these systems and their implications for various physiological processes.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7